2-Isopropyl-2,5-dihydro-1H-pyrrole
CAS No.: 756476-29-6
Cat. No.: VC3257753
Molecular Formula: C7H13N
Molecular Weight: 111.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 756476-29-6 |
---|---|
Molecular Formula | C7H13N |
Molecular Weight | 111.18 g/mol |
IUPAC Name | 2-propan-2-yl-2,5-dihydro-1H-pyrrole |
Standard InChI | InChI=1S/C7H13N/c1-6(2)7-4-3-5-8-7/h3-4,6-8H,5H2,1-2H3 |
Standard InChI Key | VPBZZPRTEVQRDI-UHFFFAOYSA-N |
SMILES | CC(C)C1C=CCN1 |
Canonical SMILES | CC(C)C1C=CCN1 |
Introduction
Structural Characteristics and Basic Properties
2-Isopropyl-2,5-dihydro-1H-pyrrole consists of a five-membered heterocyclic ring containing one nitrogen atom and four carbon atoms, with an isopropyl group (propan-2-yl) attached at the 2-position. The 2,5-dihydro designation indicates that the compound is partially saturated, with a double bond between carbons 3 and 4 in the ring structure .
The compound is formally identified by the following parameters:
Property | Value |
---|---|
CAS Number | 756476-29-6 |
Molecular Formula | C₇H₁₃N |
Molecular Weight | 111.18 g/mol |
IUPAC Name | 2-propan-2-yl-2,5-dihydro-1H-pyrrole |
Synonyms | 2-(Propan-2-yl)-2,5-dihydro-1H-pyrrole |
Exact Mass | 111.104799419 Da |
The structure features a single nitrogen atom that serves as a hydrogen bond acceptor, while the N-H bond can function as a hydrogen bond donor. These characteristics influence the compound's solubility and reactivity in various chemical environments .
Physical and Chemical Properties
The physical and chemical properties of 2-Isopropyl-2,5-dihydro-1H-pyrrole are important for understanding its behavior in different environments and its potential applications. Based on computational data, the compound exhibits the following properties:
Property | Value | Method |
---|---|---|
XLogP3-AA | 1.4 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11 |
Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.6.11 |
Rotatable Bond Count | 1 | Computed by Cactvs 3.4.6.11 |
With a moderate XLogP3-AA value of 1.4, the compound exhibits a balance between hydrophilic and hydrophobic properties, suggesting moderate lipophilicity . This property is particularly relevant for pharmacological applications as it influences membrane permeability and bioavailability.
The presence of a single hydrogen bond donor (the N-H group) and a single hydrogen bond acceptor (the nitrogen atom) gives the compound the ability to form hydrogen bonds, though to a limited extent. The single rotatable bond provides some conformational flexibility, which can be important for molecular recognition in biological systems .
Synthesis Methods
The synthesis of 2-Isopropyl-2,5-dihydro-1H-pyrrole can be contextualized within the broader methodologies for producing 2,5-dihydro-1H-pyrrole derivatives. Several approaches have been developed for the synthesis of such compounds, which can be adapted for the specific target molecule.
Microwave-Assisted Synthesis
One potential approach for synthesizing 2-Isopropyl-2,5-dihydro-1H-pyrrole involves microwave-assisted reactions in aqueous media. This method has been demonstrated for N-substituted-2,5-dihydro-1H-pyrroles using amines and cis-1,4-dichloro-2-butene in mild basic conditions . For our target compound, isopropylamine would be the appropriate amine reactant.
The general reaction typically proceeds under the following conditions:
-
Reactants: Isopropylamine and cis-1,4-dichloro-2-butene
-
Medium: Aqueous carbonate (K₂CO₃ or Na₂CO₃)
-
Energy source: Microwave irradiation
-
Temperature: Controlled mild conditions
This microwave-assisted approach offers several advantages, including shorter reaction times, higher yields, and more environmentally friendly conditions compared to traditional synthetic methods .
Reactivity and Chemical Transformations
The reactivity of 2-Isopropyl-2,5-dihydro-1H-pyrrole is largely determined by its structural features. The compound can undergo various chemical transformations that are characteristic of 2,5-dihydropyrroles.
Oxidation Reactions
2,5-Dihydropyrroles can be oxidized to form the corresponding fully unsaturated pyrroles. In the context of 2-Isopropyl-2,5-dihydro-1H-pyrrole, this transformation would result in 2-isopropyl-1H-pyrrole. Such oxidation can be achieved using mild oxidizing agents such as I₂/KI in basic aqueous media .
The oxidation reaction typically proceeds through an intermediate and can be controlled to selectively obtain either the 2,5-dihydro-1H-pyrrole or the fully oxidized 1H-pyrrole, making the methodology versatile for different synthetic targets .
Functionalization Reactions
The N-H group in 2-Isopropyl-2,5-dihydro-1H-pyrrole presents an opportunity for further functionalization through N-substitution reactions. Additionally, the double bond in the ring can participate in addition reactions, offering pathways for introducing additional functional groups.
These transformation possibilities highlight the compound's potential as a building block for more complex molecules, particularly in medicinal chemistry and materials science.
Analytical Methods for Identification
The identification and characterization of 2-Isopropyl-2,5-dihydro-1H-pyrrole can be accomplished through various analytical techniques. These methods are essential for confirming the structure and purity of the synthesized compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structure elucidation. In the case of 2-Isopropyl-2,5-dihydro-1H-pyrrole, characteristic signals would be expected for:
-
The isopropyl group (CH₃-CH-CH₃)
-
The methylene groups at positions 2 and 5
-
The vinylic protons at positions 3 and 4
-
The N-H proton
Mass spectrometry provides additional confirmation through the molecular ion peak (m/z = 111) and characteristic fragmentation patterns. Infrared spectroscopy can identify key functional groups, including the N-H stretching vibration and C=C stretching of the dihydropyrrole ring.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable techniques for assessing the purity of 2-Isopropyl-2,5-dihydro-1H-pyrrole and separating it from related compounds or synthesis by-products.
Comparison with Related Compounds
Understanding the relationship between 2-Isopropyl-2,5-dihydro-1H-pyrrole and structurally similar compounds provides valuable context for its properties and potential applications.
Structural Analogues
Several compounds share structural similarities with 2-Isopropyl-2,5-dihydro-1H-pyrrole, including:
-
2,5-dimethyl-2-propan-2-ylcyclohexan-1-one (CAS: 20144-44-9), which contains a similar isopropyl group but on a cyclohexanone ring rather than a pyrrole ring
-
4-Amino-1-isopropyl-2,5-dihydro-1H-pyrrole-3-carbonitrile, which shares the 1-isopropyl-2,5-dihydro-1H-pyrrole core but contains additional functional groups (amino and carbonitrile) at positions 3 and 4
These structural relationships can guide predictions about the physicochemical properties and reactivity of 2-Isopropyl-2,5-dihydro-1H-pyrrole based on the known behavior of its analogues.
Research Challenges and Future Directions
Research on 2-Isopropyl-2,5-dihydro-1H-pyrrole presents several challenges and opportunities for future investigation.
Synthetic Optimization
Developing efficient, scalable, and environmentally friendly synthetic routes for 2-Isopropyl-2,5-dihydro-1H-pyrrole remains an important research direction. Potential approaches include:
-
Exploring greener synthetic methodologies, such as those using ionic liquids or aqueous micellar media
-
Investigating catalyst-free approaches to simplify the synthetic process
-
Optimizing microwave-assisted procedures for improved yields and selectivity
Biological Activity Assessment
Given the structural features of 2-Isopropyl-2,5-dihydro-1H-pyrrole and the known bioactivity of related compounds, systematic evaluation of its potential biological activities represents an important research opportunity. This would involve screening against various biological targets and assessing structure-activity relationships.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume